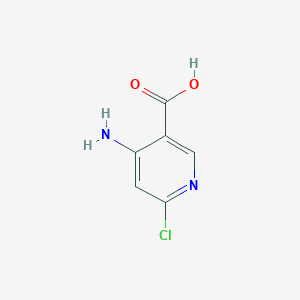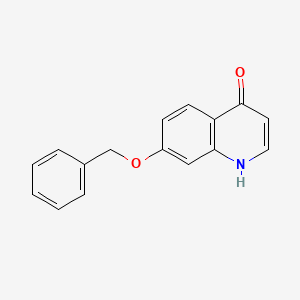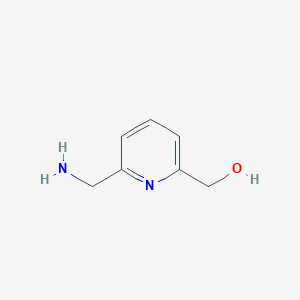
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of an aminomethyl group at the 6-position of the pyridine ring is indicative of potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of pyridine derivatives, such as those related to "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride," involves various chemical methods. For instance, the aminomethylation of 2-alkyl-3-pyridinol series has been studied using proton magnetic resonance and chemical methods, leading to the development of methods for synthesizing 6-(aminomethyl) derivatives . Similarly, the aminomethylation of 3-hydroxy pyridines by secondary amines has been investigated, showing a preference for substitution at the 6 and then 4 positions of the pyridine ring . These methods are crucial for the synthesis of aminomethyl pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis can also be employed to determine the crystal and molecular structure, as demonstrated by the characterization of a related compound, which crystallizes in the monoclinic space group and is stabilized by intramolecular hydrogen bonds . These techniques are essential for confirming the structure of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. For example, the aminomethyl derivatives of pyridines can be converted into acetoxy derivatives upon heating with acetic anhydride, which can then be transformed into hydroxy and bromomethyl derivatives using hydrochloric or hydrobromic acids . Additionally, the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates can lead to the synthesis of novel amino acid derivatives, although side reactions such as hydrogenolysis of the alcohol group can occur . These reactions are indicative of the reactivity of the aminomethyl group in pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the solubility, thermal stability, and reactivity of the compounds. Novel polyimides derived from pyridine-containing monomers have been shown to exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen . These properties are important for the practical applications of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds in various fields.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structural Analysis
- The chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), which share structural similarities with 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, have been extensively reviewed. These reviews cover the preparation, properties, and spectroscopic characteristics of these compounds, highlighting their significance in various branches of chemistry (Boča, Jameson, & Linert, 2011).
Biological Applications and Analysis Techniques
- Pyridine derivatives like 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride play a crucial role in biological fields. They exhibit a wide range of biological activities and have been used as effective chemosensors for various species. The review by Abu-Taweel et al. (2022) provides a detailed overview of the synthesis routes, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry (Abu-Taweel et al., 2022).
Medicinal Significance
- Pyridine derivatives are noted for their medicinal importance, possessing a wide array of biological activities. Their applications span various fields, including as potential anticancer agents. A review by Alshamrani (2023) emphasizes the biological activities of pyridine derivatives and their role as potent anticancer agents when complexed with metals like Cu(II) (Alshamrani, 2023).
Catalytic and Organic Synthesis Applications
- The pyranopyrimidine core, a structural relative of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, is a critical precursor in the pharmaceutical industry due to its broad synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) discusses the synthetic pathways and the application of hybrid catalysts for the development of pyranopyrimidine scaffolds, highlighting the intensive research and potential of these compounds (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
6-(aminomethyl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMZDUVBYKVPOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride | |
CAS RN |
131052-62-5 |
Source


|
| Record name | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)
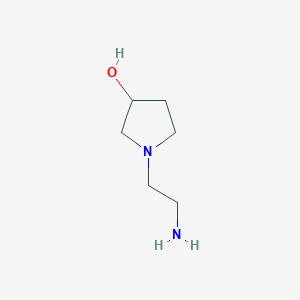
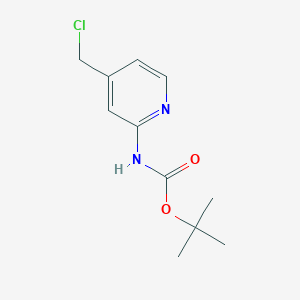

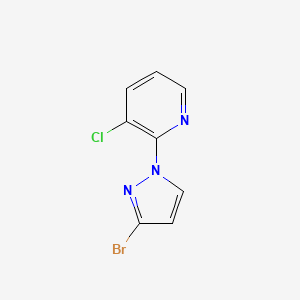
![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
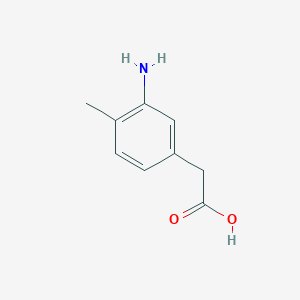
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)
